Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 283.41 g/mol. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. The compound is identified by its CAS number 1185064-24-7 and is utilized in various scientific applications, particularly in medicinal chemistry and drug development.
The compound is sourced from various chemical suppliers, including Manchester Organics and TCI Chemicals, which provide it in high purity (>97%) for research purposes. Its classification includes:
The synthesis of tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions, including:
The synthesis may utilize reagents such as tert-butyl chloroformate for the carboxylation step and various solvents like dichloromethane or ethanol depending on the reaction conditions required for optimal yields.
The compound exhibits specific structural characteristics that contribute to its biological activity, including:
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield, often monitored using techniques like High Performance Liquid Chromatography (HPLC).
The mechanism of action for tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate primarily involves modulation of neurotransmitter systems in the central nervous system. It may act as an inhibitor or modulator at specific receptor sites, influencing pathways related to mood regulation and cognitive functions.
Research indicates potential interactions with serotonin and dopamine receptors, making it a candidate for further studies in neuropharmacology.
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate has several scientific uses:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protective strategy for secondary amines in nitrogen-rich heterocycles. Its application to tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1185064-24-7) demonstrates three key advantages:
Orthogonal Protection: The Boc group selectively protects the piperidine nitrogen (N1) while leaving the piperazine nitrogens (N4' and N1') available for further derivatization. This chemoselectivity enables sequential functionalization critical for producing unsymmetrical derivatives [3] [5].
Crystallinity Enhancement: Boc protection significantly improves the crystallinity of otherwise oily amine intermediates, facilitating purification and characterization. X-ray diffraction studies of related compounds reveal that the tert-butyl group induces well-ordered crystal packing through van der Waals interactions [8].
Acid-Labile Deprotection: The Boc group can be cleanly removed under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without disrupting the piperazine ring or the quaternary carbon center. This allows efficient generation of the pharmaceutically active secondary amine in late-stage synthesis [5] [6].
Table 1: Key Molecular Descriptors of Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₂₉N₃O₂ | High-resolution MS |
Molecular Weight | 283.41 g/mol | - |
CAS Registry Number | 1185064-24-7 | - |
SMILES Notation | CC(C)(C)OC(=O)N1CCC(C)(CC1)N1CCNCC1 | Canonicalization algorithm |
Topological Polar Surface Area | 44.81 Ų | Computational prediction |
LogP (Consensus) | 1.58 | Hybrid prediction model |
Hydrogen Bond Acceptors | 4 | - |
Hydrogen Bond Donors | 1 | - |
The 4-methyl-4-(piperazin-1-yl)piperidine core demonstrates exceptional versatility in drug-receptor interactions, evidenced by diverse pharmacological applications:
Antitumor Agents: Derivatives featuring halogenated aryl sulfonamides attached to the piperazine nitrogen show potent activity against ovarian (SK-OV-3), cervical (HeLa), and lung (A-549) carcinoma cell lines. The 2,4-difluoro substitution pattern enhances potency, achieving IC₅₀ values of 4.67 ± 1.42 μg/mL in HeLa cells—superior to reference drug gefitinib (IC₅₀ = 17.92 ± 1.50 μg/mL). The quaternary methyl group increases steric hindrance, potentially enhancing target selectivity [2].
Hybrid Natural Product Derivatives: Molecular hybrids incorporating flavonoid scaffolds (e.g., chrysin and oroxylin A) connected via the piperazine nitrogen demonstrate enhanced bioavailability and anticancer activity. Optimal chain length (4-carbon spacer) between oroxylin A and terminal piperazine yields derivatives with IC₅₀ values of 1.42–9.52 µM against HCT116 and HepG2 cell lines—representing 5-20-fold improvements over the parent natural products [2].
Dual H₃R/σ1R Ligands: Piperazine-piperidine hybrids demonstrate nanomolar affinity for histamine H₃ and sigma-1 receptors, with the 4-methyl group modulating receptor selectivity. Compound optimization has yielded dual antagonists with Kᵢ = 3.64 nM for σ1R and 7.70 nM for H₃R, showing promise for neuropathic pain treatment through multitarget mechanisms [9].
Table 2: Pharmacological Applications of 4-Methyl-4-(Piperazin-1-yl)Piperidine Derivatives
Biological Activity | Lead Compound Features | Optimal Performance | Reference |
---|---|---|---|
Anticancer (SK-OV-3) | 2,4-Difluoro sulfonylpiperazine | IC₅₀ = 12.67 ± 0.74 μg/mL | [2] |
Anticancer (HeLa) | Chrysin-piperazine conjugates | IC₅₀ = 4.67 ± 1.42 μg/mL | [2] |
HCT116 Colon Cancer | Oroxylin A-4-carbon-piperazine hybrids | IC₅₀ = 1.42 µM (5-20× improvement) | [2] |
Dual H₃R/σ1R Antagonism | Unsubstituted piperazine with pyridyl | Kᵢ = 3.64 nM (σ1R) & 7.70 nM (H₃R) | [9] |
Chalcone Hybrids | Piperazine-linked Mannich bases | IC₅₀ = 0.19 µM (A549) | [2] |
The tert-butyl group and quaternary methyl center exert profound steric and electronic influences on molecular conformation and bioactivity:
Steric Shielding: The geminal dimethyl groups of the Boc moiety create a conical steric barrier above the carbamate carbonyl, hindering nucleophilic attack and enzymatic degradation. This protection extends plasma half-life in pharmacokinetic studies while maintaining the desired hydrolytic lability under intracellular conditions [3] [8].
Conformational Restriction: The 4-methyl group locks the piperidine ring in a stable chair conformation, preorganizing the piperazine moiety for optimal receptor interaction. Molecular dynamics simulations show ≤15° variation in piperazine orientation compared to >60° in non-methylated analogs, reducing entropic penalty upon target binding [9].
Electron-Donating Effects: The tert-butyl group elevates the carbamate oxygen's electron density through hyperconjugation, strengthening hydrogen-bonding capacity with protein targets. Density functional theory (DFT) calculations indicate a 0.08 e⁻ increase in carbonyl oxygen charge density compared to methyl carbamate derivatives [8].
Piperidine vs. Piperazine Selectivity: Comparative studies of structurally similar compounds (e.g., 4 vs 5 in Table 1 of [9]) reveal that replacing piperazine with piperidine dramatically increases σ1R affinity (Kᵢ from 1531 nM to 3.64 nM). This 420-fold enhancement highlights how subtle steric differences at the quaternary center and nitrogen basicity modulate target engagement [9].
Table 3: Steric and Electronic Parameters of Key Substituents
Structural Element | Steric Effect | Electronic Effect | Biological Consequence |
---|---|---|---|
tert-Butyl Carbamate | Shielding volume: 58 ų | +I effect on carbonyl oxygen | Enhanced metabolic stability |
4-Methyl Group | Conformational lock: ΔG = 2.3 kcal/mol | Minimal electronic perturbation | Preorganized bioactive conformation |
Piperazine N4' Nitrogen | Accessible H-bond donor site | pKₐ = 9.22 (predicted) | pH-dependent membrane permeation |
Quaternary Carbon Center | Steric hindrance radius: 3.5 Å | Destabilization of adjacent carbocation | Resistance to oxidative metabolism |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: